

The Chemical Architecture of Tiliquinol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tiliquinol*

Cat. No.: *B1210629*

[Get Quote](#)

An In-depth Examination of the Structure, Synthesis, and Proposed Mechanism of Action of the Antiprotozoal Agent **Tiliquinol** (5-methylquinolin-8-ol).

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Tiliquinol**, a hydroxyquinoline derivative with known antiprotozoal activity. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the molecule's physicochemical characteristics, a plausible synthesis protocol, and an exploration of its potential mechanism of action against protozoal pathogens such as *Entamoeba histolytica*.

Chemical Identity and Physicochemical Properties

Tiliquinol, systematically named 5-methylquinolin-8-ol, is a heterocyclic aromatic organic compound. Its structure consists of a quinoline core, which is a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyridine ring, with a methyl group at position 5 and a hydroxyl group at position 8.

The key physicochemical properties of **Tiliquinol** are summarized in the table below, providing essential data for its handling, formulation, and analysis.

Property	Value	Reference
IUPAC Name	5-methylquinolin-8-ol	[1]
Synonyms	Tiliquinol, 5-Methyl-8-quinolinol, 5-Methyl-8-hydroxyquinoline	[1] [2]
Molecular Formula	C ₁₀ H ₉ NO	[1] [3]
Molecular Weight	159.18 g/mol	[1]
CAS Number	5541-67-3	[1] [2]
Melting Point	121-124 °C	[4]
Appearance	Off-white to light yellow solid	[4]
Solubility	Soluble in chloroform, insoluble in water	[4]
Predicted pKa	5.33 ± 0.10	[4]
Predicted Boiling Point	324.7 ± 22.0 °C	[4]
Predicted Density	1.210 ± 0.06 g/cm ³	[4]

Synthesis of Tiliquinol

The synthesis of **Tiliquinol** can be achieved through the Skraup synthesis, a classic method for preparing quinolines. This reaction involves the condensation of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid. For the synthesis of 5-methylquinolin-8-ol, the starting aniline derivative is 2-amino-4-methylphenol.

Experimental Protocol: Skraup Synthesis of 5-methylquinolin-8-ol

This protocol is based on the general principles of the Skraup synthesis for 8-hydroxyquinolines.

Materials:

- 2-amino-4-methylphenol
- Glycerol
- Concentrated Sulfuric Acid (H_2SO_4)
- An oxidizing agent (e.g., picric acid or arsenic acid, though milder alternatives are often preferred for safety)
- Sodium hydroxide (NaOH) solution for neutralization
- Appropriate solvents for extraction and recrystallization (e.g., chloroform, ethanol)

Procedure:

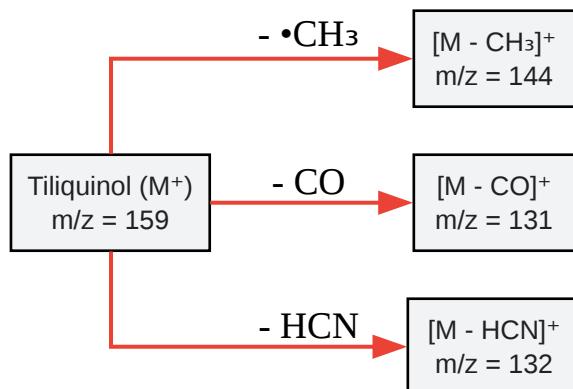
- In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction flask equipped with a reflux condenser and a mechanical stirrer. The mixture should be cooled in an ice bath during the addition.
- Slowly add 2-amino-4-methylphenol to the cooled mixture with continuous stirring.
- Add the oxidizing agent to the reaction mixture.
- Heat the mixture under reflux for several hours (typically 3-4 hours). The reaction should be monitored for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully pour the cooled mixture into a beaker of crushed ice and water.
- Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is neutral to slightly basic. This will precipitate the crude **Tiliquinol**.
- Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure 5-methylquinolin-8-ol.

A logical workflow for the synthesis and purification of **Tiliquinol** is depicted in the following diagram.

[Click to download full resolution via product page](#)

A schematic representation of the synthesis and purification workflow for **Tiliquinol**.

Spectroscopic Characterization


The structural elucidation of **Tiliquinol** is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

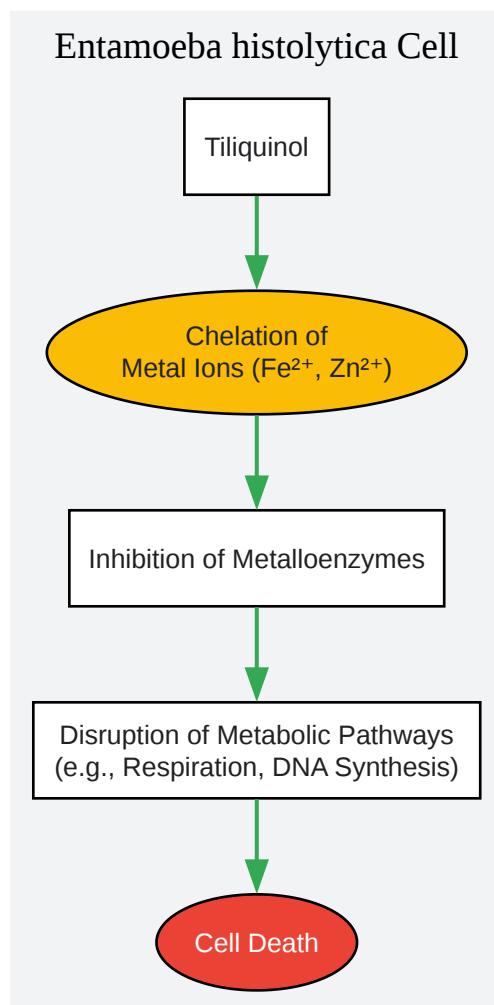
Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for **Tiliquinol** was not found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds. The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group. The carbon NMR would display distinct signals for each of the ten carbon atoms in the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **Tiliquinol** would be expected to show a prominent molecular ion peak (M^+) at m/z 159, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. A plausible fragmentation pathway is outlined below.

[Click to download full resolution via product page](#)


A proposed fragmentation pathway for **Tiliquinol** in electron ionization mass spectrometry.

Proposed Mechanism of Antiprotozoal Action

Tiliquinol is known to be an effective agent against intestinal amoebiasis, acting as a contact amoebicide on the trophozoites of *Entamoeba histolytica*.^[1] The precise molecular mechanism of action has not been fully elucidated for **Tiliquinol** itself, but the well-established metal-chelating properties of 8-hydroxyquinolines provide a strong basis for a proposed mechanism. ^{[3][5][6][7]}

It is hypothesized that **Tiliquinol** exerts its antiprotozoal effects by chelating essential metal ions, such as iron (Fe^{2+}/Fe^{3+}) and zinc (Zn^{2+}), within the protozoan cell. These metal ions are crucial cofactors for a variety of essential enzymes involved in cellular respiration, DNA replication, and detoxification of reactive oxygen species. By sequestering these metal ions, **Tiliquinol** can disrupt these vital metabolic pathways, leading to cellular dysfunction and death of the parasite.

The proposed signaling pathway for the antiprotozoal action of **Tiliquinol** is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis routes of 5-(Hydroxymethyl)quinolin-8-ol [benchchem.com]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. 5-methylquinolin-8-ol CAS#: 5541-67-3 [m.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. google.com [google.com]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Architecture of Tiliquinol: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210629#what-is-the-chemical-structure-of-tiliquinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com